![molecular formula C22H26N4O3 B2553340 1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-68-3](/img/structure/B2553340.png)
1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the purine ring might undergo reactions similar to those of other purines, such as deamination or ring-opening reactions. The oxazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Immunotherapeutic Applications
Research has shown the potential of certain purine analogs as immunotherapeutic agents. For instance, novel analogues synthesized within the thiazolo[4,5-d]pyrimidine ring system, aiming to explore the immunomodulatory effects of inserting a sulfur atom in place of nitrogen at position 7 of the purine ring, demonstrated significant immunoactivity. These compounds were evaluated for their ability to potentiate various murine immune functions, showing promising results in enhancing natural killer cell cytotoxicity and providing protection against Semliki Forest virus in mice, suggesting their potential as immunotherapeutic agents (Nagahara et al., 1990).
Antiviral Activity
Purine analogs have also been synthesized and evaluated for their antiviral activities. Studies involving the synthesis of sugar-modified nucleoside derivatives and their evaluation against the Semliki Forest virus highlighted similar activities to known compounds, indicating the potential of these analogs in antiviral applications (Kini et al., 1991).
Adenosine Receptor Ligands and Anticonvulsants
The synthesis of oxazolo[2,3-f]purinediones and their evaluation as adenosine receptor ligands showcased affinity at low micromolar concentrations, particularly towards the adenosine A(2A) receptor, with certain compounds displaying significant selectivity and activity as anticonvulsants in preclinical models. This indicates their potential use in neurological disorders or as a basis for developing new therapeutic agents (Drabczyńska et al., 2004).
Anticancer, Anti-HIV, and Antimicrobial Activities
Further research into triazolo[4,3-e]purine derivatives highlighted their in vitro anticancer, anti-HIV, and antimicrobial properties, with some compounds showing considerable activity against specific cancer cell lines, moderate anti-HIV activity, and significant antimicrobial effects. These findings suggest the diverse therapeutic potential of purine analogs in treating various diseases (Ashour et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-octyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-4-5-6-7-11-14-25-20(27)18-19(24(2)22(25)28)23-21-26(18)15-17(29-21)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHJTJMKVIKHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

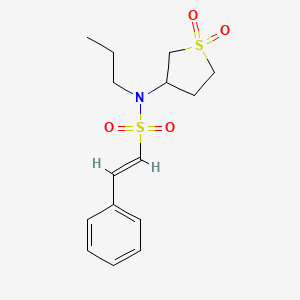
![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)
![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)
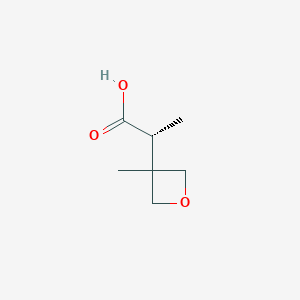
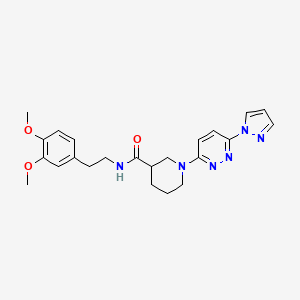

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)
![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

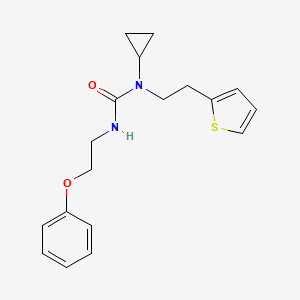
![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
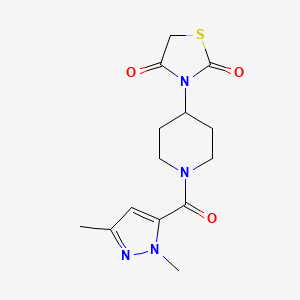
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)